N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-15-12-16(2)22(17(3)13-15)34(32,33)29-11-5-4-6-19(29)9-10-27-23(30)24(31)28-21-8-7-18(25)14-20(21)26/h7-8,12-14,19H,4-6,9-11H2,1-3H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRADBUEUWIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound classified under oxalamides. This compound exhibits a complex structure that includes a difluorophenyl moiety and a mesitylsulfonyl-piperidine unit. Its molecular formula is with a molecular weight of approximately 493.57 g/mol. The compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of the oxalamide core.
- Introduction of the difluorophenyl and mesitylsulfonyl groups.
While specific reaction conditions such as solvents and catalysts are crucial for optimizing yield and purity, detailed protocols are often proprietary or not fully disclosed in the literature.
Research indicates that compounds within the oxalamide family can act as inhibitors of various biological targets, particularly proteases. The structural components of this compound suggest potential interactions with cysteine proteases, which are critical in numerous physiological processes.
Pharmacological Applications
The compound has been investigated for its potential in treating diseases where protease inhibition is beneficial, such as cancer and inflammatory conditions. Its ability to modulate biological pathways through enzyme inhibition makes it a candidate for further pharmacological studies.
Case Studies
Several studies have explored the biological activity of similar compounds within the oxalamide class:
- Cysteine Protease Inhibition : A study demonstrated that related oxalamides effectively inhibited cathepsin B, a cysteine protease involved in tumor progression. This suggests that this compound may exhibit similar inhibitory properties .
- Antitumor Activity : In vitro assays have shown that compounds with similar structural motifs possess significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction through protease inhibition.
- Anti-inflammatory Effects : Some oxalamides have been reported to reduce inflammatory responses in animal models, indicating potential therapeutic applications in inflammatory diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.57 g/mol |
| CAS Number | 898450-86-7 |
| Biological Target | Cysteine Proteases |
| Potential Applications | Cancer therapy, anti-inflammatory agents |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Oxalamides exhibit diverse biological activities depending on their substituents. Key comparisons include:
Functional and Pharmacological Comparisons
- Antiviral Activity: The target compound shares structural motifs with HIV entry inhibitors such as BNM-III-170 and Compound 21. The mesitylsulfonyl group may improve target engagement compared to BNM-III-170’s guanidinomethyl group, which enhances CD4 mimicry .
- Flavoring Applications :
S336 and S5456 (N1-(2,3-dimethoxybenzyl) analog) are potent umami agonists but lack bulky sulfonyl groups, prioritizing metabolic hydrolysis resistance over steric effects . - Enzyme Inhibition :
Compounds in (e.g., N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) inhibit stearoyl-CoA desaturase (SCD), with substituents like chloro/fluoro enhancing potency. The target’s difluorophenyl group may similarly optimize enzyme interactions .
Metabolic and Toxicological Profiles
- Metabolism :
S336 and related flavoring oxalamides undergo rapid hepatic metabolism without amide hydrolysis, attributed to methoxy and pyridyl groups . The target’s mesitylsulfonyl group likely reduces metabolic clearance, as sulfonamide bonds resist hydrolysis. - Toxicity: S336 has a NOEL of 100 mg/kg/day in rats, deemed safe for flavoring. In contrast, antiviral oxalamides (e.g., BNM-III-170) may exhibit higher toxicity due to targeted bioactivity, though specific data are lacking for the target compound .
Q & A
Q. What are the critical synthetic steps for N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide?
The synthesis involves:
- Sulfonamide Formation : Introducing the mesitylsulfonyl group to the piperidine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine (TEA) .
- Oxalamide Coupling : Reacting the sulfonylated piperidine intermediate with 2,4-difluorophenyl oxalic acid derivatives using coupling agents (e.g., TBTU) in dichloromethane (DCM) .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity, critical for biological assays .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : Confirms regiochemistry of the difluorophenyl group and sulfonamide orientation .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z vs. calculated for C₂₄H₂₆F₂N₃O₄S) .
- HPLC : Assesses purity (>98% required for pharmacological studies) .
Q. How does the mesitylsulfonyl group influence reactivity?
The bulky mesityl group enhances steric hindrance, reducing off-target interactions in enzymatic assays. Its electron-withdrawing nature stabilizes the sulfonamide moiety, improving metabolic stability .
Advanced Research Questions
Q. How can coupling reaction yields be optimized during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require low temperatures (−20°C) to suppress side reactions .
- Catalysts : Use of TBTU or HATU increases coupling efficiency from ~60% to >85% .
- Inert Atmosphere : Prevents oxidation of sensitive groups like the piperidine ring .
Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?
- Assay Standardization : Variations in buffer pH (e.g., 7.4 vs. 6.8) can alter target binding. Validate under consistent conditions .
- Purity Reassessment : Trace solvents (e.g., DMSO) or impurities (e.g., dehalogenated byproducts) may artificially modulate activity .
- Structural Confirmation : X-ray crystallography or DFT calculations verify conformational stability, as slight torsional angles in the oxalamide backbone impact potency .
Q. How does fluorophenyl substitution (2,4-difluoro vs. mono-fluoro) affect target selectivity?
- 2,4-Difluoro : Enhances lipophilicity (LogP ~3.2), improving blood-brain barrier penetration for neurological targets .
- Meta-Fluoro : Reduces steric clash in flat binding pockets (e.g., kinase active sites), increasing affinity by 10-fold compared to ortho-substituted analogs .
Methodological Insights
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters), highlighting hydrogen bonds between the oxalamide carbonyl and Lys⁵⁰⁰ residues .
- MD Simulations : 100-ns trajectories assess stability of the mesitylsulfonyl group in hydrophobic pockets, correlating with in vitro IC₅₀ data .
Q. How to mitigate degradation during long-term storage?
- Lyophilization : Stable for >24 months at −80°C in amber vials .
- Avoid Aprotic Solvents : DMSO accelerates hydrolysis of the sulfonamide group; use ethanol or propylene glycol .
Data Contradiction Analysis
| Observation | Possible Cause | Resolution | Reference |
|---|---|---|---|
| Variable enzymatic inhibition (10–90%) | Residual TEA in samples altering pH | Post-synthesis dialysis (MWCO 1 kDa) | |
| Conflicting LogP values (2.8 vs. 3.5) | Calculation methods (XLogP3 vs. ChemAxon) | Experimental validation via shake-flask assay |
Key Structural and Functional Insights
- Piperidine Ring Conformation : Chair conformation stabilizes sulfonamide orientation, confirmed by NOESY NMR .
- Oxalamide Flexibility : Rotatable bonds allow adaptive binding to diverse targets (e.g., GPCRs vs. kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
